5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro and a methoxy group The phenylethyl group attached to the nitrogen atom of the sulfonamide adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Fluorination: The amino group is then replaced with a fluoro group using a suitable fluorinating agent such as diethylaminosulfur trifluoride.
Substitution Reaction: The final step involves the substitution of the hydrogen atom on the nitrogen with a 2-phenylethyl group using a suitable alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 5-fluoro-2-hydroxy-N-(2-phenylethyl)benzenesulfonamide.
Reduction: Formation of 2-methoxy-N-(2-phenylethyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an antimicrobial agent.
- Evaluated for its anti-inflammatory properties.
Industry:
- Used in the development of new materials with specific properties.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The fluoro and methoxy groups can enhance the binding affinity of the compound to its target by participating in hydrophobic interactions and van der Waals forces. The phenylethyl group can further stabilize the compound-enzyme complex through π-π interactions.
Comparison with Similar Compounds
- 5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide
- 5-fluoro-2-methoxy-N-(2-phenylpropyl)benzenesulfonamide
- 5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide
Uniqueness:
- The presence of the 2-phenylethyl group in this compound provides unique steric and electronic properties that can influence its reactivity and binding affinity.
- The combination of fluoro and methoxy groups can enhance the compound’s stability and solubility compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIJLRMHSFZSAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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